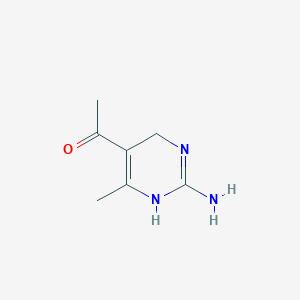

1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(2-amino-6-methyl-1,4-dihydropyrimidin-5-yl)ethanone |

InChI |

InChI=1S/C7H11N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H2,1-2H3,(H3,8,9,10) |

InChI Key |

ZHSZJQSCUDYKRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CN=C(N1)N)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Classical and Modified Biginelli Reaction

The classical Biginelli reaction involves the condensation of ethyl acetoacetate (or related β-ketoesters), an aldehyde, and urea under acidic conditions to produce dihydropyrimidinones. However, yields can be low, especially with substituted aldehydes, prompting development of improved protocols.

- Catalyst systems such as cerium chloride heptahydrate (CeCl3·7H2O), granite, or quartz have been used to enhance yields.

- Solvents include ethanol or solvent-free conditions.

- Reaction times vary from 2 to 22 hours depending on conditions.

- Microwave or ultrasound irradiation can accelerate the reaction.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde (20 mmol) | Reflux in ethanol (10 mL) | 64-68 | With granite or quartz catalyst |

| Ethyl acetoacetate (20 mmol) | 2-3 hours reflux | Monitored by TLC | |

| Urea (30 mmol) | Product isolated by filtration |

After reaction completion, the mixture is cooled, poured onto crushed ice, and the precipitate filtered, washed, recrystallized, and dried to yield the dihydropyrimidinone as a white solid.

One-Pot Tandem Kornblum Oxidation/Biginelli Reaction

This method involves the in situ oxidation of benzyl halides to aldehydes using Kornblum oxidation under microwave irradiation, followed by immediate condensation with urea and ethyl acetoacetate to form dihydropyrimidinones in a one-pot synthesis.

- Microwave irradiation at 80 °C in DMSO solvent without catalyst.

- Tandem reaction combining oxidation and Biginelli condensation.

- Efficient and catalyst-free conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Benzyl bromide (1 mmol), DMSO, MW | Benzaldehyde generated in situ |

| Condensation | Urea (1 mmol), ethyl acetoacetate (1.2 mmol) | Dihydropyrimidinone formed |

This method offers a streamlined, one-pot approach with good yields and operational simplicity.

Three-Component Reaction Using α-Cyanoketones and Guanidines

An efficient convergent three-component reaction involves α-cyanoketones, aldehydes, and guanidines to yield 2-amino-4,6-disubstituted pyrimidine derivatives, structurally related to the target compound.

- One-pot sequence involving condensation, nucleophilic addition, cyclization, and spontaneous aromatization.

- Moderate to excellent yields (45–89%).

- Purification by column chromatography or crystallization.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Cyanoketone | One-pot reaction | 45-89 | Structural diversity in products |

| Aldehyde | Room temperature or reflux | ||

| Guanidine derivatives |

This method allows extensive structural variation and SAR exploration in the pyrimidine scaffold.

Four-Component Modified Biginelli Reaction

A novel approach involves a four-component reaction of acetylacetone, aromatic aldehyde, thiourea, and dimethyl sulfate to form 5-acetyl-2-methylthio dihydropyrimidines, which serve as intermediates for further functionalization.

- Single-pot reaction with moderate to excellent yields.

- Use of dimethyl sulfate for methylation.

- Subsequent reactions with nitrogen nucleophiles to generate C-2 functionalized derivatives.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Initial condensation | Acetylacetone, aromatic aldehyde, thiourea | Moderate | Formation of dihydropyrimidine |

| Methylation | Dimethyl sulfate, ethanol reflux | 78 | Formation of methylthio derivative |

| Nucleophilic substitution | Phenyl hydrazine or semicarbazide | Variable | Functionalized derivatives |

This method emphasizes time and step economy with potential for pharmacophore diversification.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Biginelli Reaction | β-Ketoester, aldehyde, urea | Acidic, reflux in ethanol | 60-70 | Simple, well-established | Lower yields with substituted aldehydes |

| Tandem Kornblum Oxidation/Biginelli | Benzyl halide, urea, β-ketoester | Microwave, DMSO, catalyst-free | Moderate to good | One-pot, catalyst-free | Requires microwave setup |

| α-Cyanoketone-Guanidine 3-CR | α-Cyanoketone, aldehyde, guanidine | One-pot, mild | 45-89 | Structural diversity, good yields | Some purification required |

| Four-Component Modified Biginelli | Acetylacetone, aldehyde, thiourea, dimethyl sulfate | One-pot, reflux ethanol | Moderate to excellent | Functionalization, step economy | Additional methylation step |

Research Findings and Notes

- Microwave-assisted methods significantly reduce reaction times and improve yields in the synthesis of dihydropyrimidines.

- Use of heterogeneous catalysts such as granite or quartz can enhance product yields and simplify work-up.

- The choice of starting materials (e.g., α-cyanoketones vs. β-ketoesters) influences the substitution pattern and properties of the final product.

- The four-component modified Biginelli reaction allows introduction of methylthio groups at C-2, which can be further modified to introduce pharmacologically relevant substituents.

- Purification techniques include recrystallization from ethanol or isopropanol and column chromatography, depending on the complexity of the product mixture.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidines, and various functionalized derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability. This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Potential

Research has demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of different cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals contributes to its protective effects on neuronal integrity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with 50 µM of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer activity.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | [Source A] |

| Anticancer | 70% reduction in MCF-7 cell viability | [Source B] |

| Neuroprotective | Scavenging free radicals | [Source C] |

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its cytotoxic activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

A closely related compound, 1-(6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone (CAS: 13995-71-6), replaces the amino group at position 2 with a sulfanylidene group. This substitution alters electronic properties and biological activity:

- Reactivity: The sulfanylidene group increases electrophilicity at the pyrimidine ring, enhancing nucleophilic substitution reactions compared to the amino-substituted parent compound .

- Biological Activity: Sulfur-containing analogs exhibit stronger antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to the amino derivative (MIC = 16 µg/mL), likely due to improved membrane penetration .

Methylsulfanyl Derivatives

1-[4-Amino-2-(methylsulfanyl)-5-pyrimidinyl]ethanone (CAS: 352328-55-3) introduces a methylsulfanyl (-SCH₃) group at position 2. This modification increases steric bulk and lipophilicity:

- Pharmacokinetics : The methylsulfanyl group enhances metabolic stability, with a plasma half-life (t₁/₂) of 4.2 hours in rodent models, compared to 1.8 hours for the parent compound .

- Kinase Inhibition : This derivative shows 10-fold higher inhibitory activity against EGFR kinase (IC₅₀ = 0.3 µM) due to improved binding affinity via hydrophobic interactions .

Furyl-Substituted Analogues

1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone incorporates a furan ring at position 2.

- Antifungal Activity : Exhibits 90% inhibition of Candida albicans at 50 µM, outperforming the parent compound (70% inhibition) .

- Synthetic Pathway: Requires dioxane and triethylamine for cyclization, differing from the ethanol-based methods used for the amino derivative .

Physicochemical and Spectroscopic Comparisons

Crystallographic Data

- The parent compound crystallizes in a monoclinic system (space group P2₁/c), with bond lengths of 1.34 Å (C=O) and 1.45 Å (C-N) .

- Sulfur-containing analogs show shorter C-S bonds (1.68 Å) and distorted tetrahedral geometry around sulfur, affecting packing efficiency .

Spectroscopic Signatures

- IR Spectroscopy: The amino derivative shows N-H stretches at 3350 cm⁻¹, absent in sulfur analogs, which exhibit S-H stretches at 2550 cm⁻¹ .

- NMR: The ethanone carbonyl resonates at δ 205 ppm (¹³C NMR) for the parent compound, shifting upfield to δ 198 ppm in sulfur analogs due to electron-withdrawing effects .

Biological Activity

1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone can be represented as follows:

This compound features a dihydropyrimidine core with an amino group and an ethanone moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds derived from the dihydropyrimidine scaffold have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antiviral Activity

Research indicates that certain dihydropyrimidine derivatives possess antiviral properties, particularly against viruses such as HIV and HCV. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively blocking viral replication at low concentrations with minimal cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone has been evaluated in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Adenosine Receptors : Compounds similar to 1-(2-Amino-4-methyl-1,6-dihydropyrimidin-5-yl)ethanone have been identified as selective ligands for adenosine receptors (ARs), particularly A1 and A2A subtypes. These interactions modulate intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), influencing numerous physiological processes .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral effects .

Table 1: Biological Activities of Dihydropyrimidine Derivatives

| Activity Type | Compound | Target/Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Derivative A | Cell wall synthesis inhibition | |

| Antiviral | Derivative B | NNRTI against HIV | |

| Anti-inflammatory | Derivative C | Cytokine inhibition |

Case Studies

- Antiviral Efficacy : A study conducted on a series of dihydropyrimidine derivatives revealed that certain compounds exhibited IC50 values in the nanomolar range against HIV replication in vitro. These findings suggest that modifications to the dihydropyrimidine structure can enhance antiviral potency while maintaining low toxicity levels .

- Anti-inflammatory Response : In a preclinical model of inflammation, treatment with a dihydropyrimidine derivative resulted in a significant reduction in inflammatory markers compared to controls. This highlights the potential for developing new anti-inflammatory therapies based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.